(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate

Chiral Synthesis Stereoselectivity Medicinal Chemistry

Selecting (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is a strategic choice for enantioselective synthesis. This chiral building block, with a confirmed (S)-configuration, ensures the correct stereochemical outcome for spermidine analogs of 15-deoxyspergualin. Its Boc group allows orthogonal deprotection under mild acidic conditions without affecting the nitrile functionality. For SAR studies, the (R)-enantiomer is also available. Insist on verified purity for your research.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 172695-22-6
Cat. No. B051247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate
CAS172695-22-6
Synonyms(S)-(2-Cyano-1-methylethyl)carbamic Acid 1,1-Dimethylethyl Ester;  N-[(1S)-2-Cyano-1-methylethyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC(CC#N)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)/t7-/m0/s1
InChIKeyDIUMTAGYVCAZRM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate (CAS 172695-22-6): Chiral Building Block for Asymmetric Synthesis and Immunosuppressant Development


(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate, also known as 3-N-Boc-(S)-amino butyronitrile, is a chiral carbamate building block with the molecular formula C₉H₁₆N₂O₂ and a molecular weight of 184.24 g/mol [1]. It features a tert-butyloxycarbonyl (Boc) protecting group and a nitrile functionality on a chiral (S)-configured carbon center, making it a versatile intermediate in organic synthesis . The compound is a solid at room temperature with a calculated XLogP3-AA of 1.1, topological polar surface area of 62.12 Ų, and contains one hydrogen bond donor and three hydrogen bond acceptors [1].

Why (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate (172695-22-6) Cannot Be Substituted by Generic Analogs


The (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate compound possesses a specific (S)-configuration chiral center that dictates stereochemical outcomes in downstream synthetic applications, particularly in the preparation of enantiomerically pure spermidine analogs of 15-deoxyspergualin . Substitution with the (R)-enantiomer (CAS 170367-68-7) would lead to the opposite stereochemistry, potentially altering biological activity and pharmacological properties . Furthermore, the Boc protecting group offers distinct acid-labile cleavage conditions compared to other common amine protecting groups such as Fmoc (base-labile) or Cbz (hydrogenolyzable), and the nitrile functionality provides a versatile handle for subsequent transformations (e.g., reduction to amines, hydrolysis to acids) that is not present in alternative intermediates lacking this moiety .

Quantitative Evidence Guide for (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate (172695-22-6) Differentiation


Enantiomeric Purity: Defined (S)-Configuration for Asymmetric Synthesis vs. Racemic or (R)-Enantiomer

The compound is explicitly designated as the (S)-enantiomer, confirmed by its InChIKey (DIUMTAGYVCAZRM-ZETCQYMHSA-N) and SMILES (C[C@@H](CC#N)NC(=O)OC(C)(C)C) notation [1]. In contrast, the (R)-enantiomer (CAS 170367-68-7) has an InChIKey of DIUMTAGYVCAZRM-SSDOTTSWSA-N, differing in the stereochemistry flag . The defined (S)-configuration is critical for achieving the desired stereochemical outcome in the synthesis of enantiomerically pure targets, such as spermidine analogs of 15-deoxyspergualin, where the (S)-stereochemistry is required for biological activity .

Chiral Synthesis Stereoselectivity Medicinal Chemistry

Supplier-Specified Purity: 95% (S)-Enantiomer vs. 98% (R)-Enantiomer Availability

The (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is commercially available from Bidepharm with a standard purity of 95% (Product No. BD88381) . In comparison, the (R)-enantiomer (CAS 170367-68-7) is available from the same supplier with a higher standard purity of 98% (Product No. BD304393) . This 3% difference in purity specification reflects the distinct manufacturing and quality control processes for each enantiomer and may influence procurement decisions based on required purity thresholds for specific applications.

Chemical Purity Procurement Specification Analytical Quality

Distinct Physicochemical Properties: Computed LogP and TPSA Values

The (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate has computed physicochemical properties that define its behavior in medicinal chemistry applications. The XLogP3-AA value is 1.1, indicating moderate lipophilicity, and the topological polar surface area (TPSA) is 62.12 Ų [1]. These values are identical for the (R)-enantiomer due to the symmetric nature of these computed descriptors, but they differentiate this Boc-protected aminonitrile from other chiral building blocks with different protecting groups (e.g., Fmoc-protected analogs typically have higher LogP due to the fluorenyl moiety) [2].

Lipophilicity Drug-likeness ADME Prediction

Target Application: Intermediate for Spermidine Analogs of 15-Deoxyspergualin

(S)-tert-Butyl (1-cyanopropan-2-yl)carbamate is specifically identified as an intermediate in the synthesis of spermidine analogs of 15-deoxyspergualin, an immunosuppressive agent marketed in Japan for the control of corticoresistant acute renal graft rejection [1]. While the (R)-enantiomer may find use in other synthetic pathways, the (S)-enantiomer is directly linked to this clinically relevant compound class [2]. This application-specific relevance distinguishes it from generic Boc-protected aminonitriles that lack a defined role in producing bioactive molecules.

Immunosuppression Transplantation Drug Synthesis

Validated Application Scenarios for (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate (172695-22-6) in Research and Industrial Procurement


Enantioselective Synthesis of Spermidine-Based Immunosuppressants

Procure (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate for use as a chiral intermediate in the synthesis of spermidine analogs of 15-deoxyspergualin, a clinically relevant immunosuppressive agent . The defined (S)-configuration ensures the correct stereochemical outcome in the final product, which is essential for biological activity. The Boc protecting group allows for orthogonal deprotection under mild acidic conditions without affecting the nitrile functionality .

Chiral Building Block for Asymmetric Synthesis of β-Amino Acids and Amines

Utilize the (S)-enantiomer as a chiral synthon for the preparation of enantiomerically pure β-amino acids or β-amino alcohols via reduction of the nitrile group (e.g., with DIBAL-H) or hydrolysis [1]. The high enantiomeric purity of the (S)-enantiomer is critical for maintaining stereochemical integrity in these transformations, avoiding racemization or diastereomer formation.

Comparative Studies with (R)-Enantiomer for Structure-Activity Relationship (SAR) Analysis

Acquire both (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate (CAS 172695-22-6) and its (R)-enantiomer (CAS 170367-68-7) to conduct SAR studies investigating the impact of stereochemistry on biological activity or synthetic efficiency . The distinct InChIKey identifiers and purity specifications (95% vs. 98%) provide a well-characterized pair of enantiomers for controlled comparative experiments.

Technical Documentation Hub

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